N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide
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Overview
Description
N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C24H21FN6O3S and its molecular weight is 492.53. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The [1,2,4]triazolo[4,3-b]pyridazin scaffold has been extensively studied for its anticancer properties. Compounds with this core structure have been shown to exhibit cytotoxic activities against various cancer cell lines. For instance, derivatives have demonstrated potent IC50 values against MDA-MB-231 and MCF-7 cells, indicating their potential as therapeutic agents in cancer treatment .
Antimicrobial and Antifungal Agents
This compound’s derivatives have shown significant promise as antimicrobial and antifungal agents. They have been tested against a range of pathogens, including E. coli, P. aeruginosa, and S. aureus for their antibacterial properties, as well as C. albicans for antifungal activity. The results suggest that these compounds could serve as the basis for developing new antibiotics and antifungals .
Anti-inflammatory Properties
The anti-inflammatory potential of [1,2,4]triazolo[4,3-b]pyridazin derivatives is another area of interest. These compounds have been compared with commercial anti-inflammatory drugs and have shown high activity, which could lead to the development of new anti-inflammatory medications .
Enzyme Inhibition
Enzyme inhibitors are crucial in the treatment of various diseases. The compound’s derivatives have been identified as potent inhibitors of several enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, and aromatase. This suggests their utility in designing drugs for conditions where enzyme inhibition is beneficial .
Antioxidant Effects
Antioxidants play a vital role in protecting the body from oxidative stress. Derivatives of this compound have been explored for their antioxidant capabilities, which could be harnessed in pharmaceutical formulations to combat oxidative damage .
Antiviral Applications
The [1,2,4]triazolo[4,3-b]pyridazin core is also being investigated for its antiviral properties. Given the ongoing need for effective antiviral drugs, these derivatives could contribute to the arsenal of treatments against viral infections .
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets for cancer therapy .
Mode of Action
The compound interacts with its targets by inhibiting their activities. It has been shown to exhibit excellent inhibitory activities against c-Met and VEGFR-2 . This inhibition disrupts the signaling pathways regulated by these kinases, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, it disrupts the downstream signaling events that promote cell proliferation and survival . This leads to a reduction in the growth of cancer cells .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability.
Result of Action
The compound has been shown to exhibit excellent antiproliferative activities against various cancer cell lines . It inhibits the growth of these cells in a dose-dependent manner and induces apoptosis . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
properties
IUPAC Name |
N-[2-[6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN6O3S/c1-15(32)16-4-8-19(9-5-16)27-22(33)14-35-23-11-10-20-28-29-21(31(20)30-23)12-13-26-24(34)17-2-6-18(25)7-3-17/h2-11H,12-14H2,1H3,(H,26,34)(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOLQKFVYLFVSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide |
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